molecular formula C24H24N4OS B2415811 1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897458-92-3

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No. B2415811
CAS RN: 897458-92-3
M. Wt: 416.54
InChI Key: MMGIVIQCYKBKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the metabolism of cancer cells. BPTES has been shown to have potential as a therapeutic agent in the treatment of cancer.

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is used in microwave-assisted synthesis of various heterocyclic compounds. For instance, it's involved in the Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are synthesized from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas using microwave heating (Kamila, Mendoza, & Biehl, 2012).

  • It's also used in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, where it serves as a reactive synthon for constructing novel heterocyclic compounds (Darweesh, Mekky, Salman, & Farag, 2016).

Potential Anticancer Applications

  • There's research indicating that derivatives of this compound exhibit potential as anticancer agents. Specifically, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone has demonstrated moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).

Antimicrobial and Antifungal Applications

  • Derivatives of 1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone have been synthesized and evaluated for their antifungal activity. They showed effectiveness against dermatophyte strains, comparable to ketoconazole in some cases (Çapan, Ulusoy, Ergenç, & Kiraz, 1999).

Other Applications

  • The compound is also used in the microwave-assisted synthesis of quinoxalinones, contributing to the creation of novel heterocyclic compounds (Mukherjee, Watanabe, & Biehl, 2012).
  • It has been used in the synthesis of novel CCR1 antagonists, showing potential in medicinal chemistry applications (Pennell et al., 2013).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c29-23(27-13-11-26(12-14-27)16-19-7-3-1-4-8-19)15-21-18-30-24-25-22(17-28(21)24)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGIVIQCYKBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.